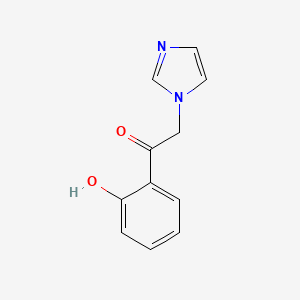

Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-

Description

"Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-" is a ketone derivative featuring a hydroxyphenyl group at the 1-position and an imidazole moiety at the 2-position of the ethanone backbone. This structure combines aromatic and heterocyclic components, enabling diverse chemical interactions, such as hydrogen bonding (via the hydroxyl group) and π-π stacking (via the phenyl and imidazole rings). Such properties make it a candidate for pharmaceutical applications, particularly in antimicrobial, antifungal, or enzyme-inhibitory roles .

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-4-2-1-3-9(10)11(15)7-13-6-5-12-8-13/h1-6,8,14H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQMBLXNRZTILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN2C=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399564 | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85928-32-1 | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- typically involves the condensation of 2-hydroxyacetophenone with an imidazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Reagents like alkyl halides or acyl chlorides are commonly used for these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C11H10N2O

- Molecular Weight: 186.21 g/mol

- IUPAC Name: 1-(2-imidazol-1-ylphenyl)ethanone

- CAS Number: 20513-61-5

The compound features an imidazole ring, which is known for its biological activity, and a phenolic group that enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Ethanone derivatives, including 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-, have been studied for their potential as therapeutic agents. The imidazole moiety is a common structural motif in many drugs due to its ability to interact with various biological targets.

Case Studies:

- A study indicated that imidazole derivatives exhibit inhibitory activity against heme oxygenases (HOs), which are important in the regulation of cellular responses to oxidative stress . The binding mode of these compounds suggests that they can effectively coordinate with heme iron, leading to potential therapeutic applications in treating diseases related to oxidative stress.

Antifungal Activity

Research has demonstrated that compounds containing imidazole rings exhibit antifungal properties. For instance, certain derivatives of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- have shown promising activity against Candida species, indicating their potential use in antifungal therapies .

Table: Antifungal Activity of Imidazole Derivatives

| Compound Name | Activity Against | Reference |

|---|---|---|

| 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | Candida albicans | |

| 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone | Various fungi |

Coordination Chemistry

The imidazole group allows for coordination with metal ions, making these compounds useful in the development of metal-based therapeutics. This property is particularly valuable in designing new catalysts and drugs that require metal ion interaction for their mechanism of action.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis strategies, physicochemical properties, and biological activities:

Structural Analogues

Physicochemical Properties

Notes:

- The hydroxyl group in the target compound enhances aqueous solubility compared to halogenated analogs.

- Trifluoromethyl and naphthyl groups significantly increase lipophilicity, favoring membrane penetration .

Key Research Findings

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (Cl, CF₃) improve stability and target affinity but reduce solubility.

- Hydroxyl groups (as in the target compound) balance solubility and H-bonding interactions, though they may reduce metabolic stability.

- Extended aromatic systems (naphthyl, benzothienyl) enhance π-π interactions but increase molecular weight and logP .

Synthetic Challenges :

Biological Activity

Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a hydroxyphenyl group and an imidazole ring. This combination endows the compound with a variety of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- can be represented as follows:

This compound features:

- A hydroxyphenyl moiety that contributes to its potential antioxidant properties.

- An imidazole ring that can participate in coordination with metal ions, enhancing its biological interactions.

The biological activity of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, which is particularly relevant in metalloprotein studies. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, influencing the compound's binding affinity and specificity towards biological targets.

Antimicrobial Activity

Ethanone derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies indicate that compounds with similar structures exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related imidazole compound demonstrated an IC50 value of 392.46 μg/mL against these bacteria .

Table 1: Antimicrobial Activity of Ethanone Derivatives

| Compound | Bacterial Strain | IC50 (μg/mL) |

|---|---|---|

| Ethanone derivative A | Staphylococcus aureus | 250 |

| Ethanone derivative B | Escherichia coli | 300 |

| Related imidazole compound | Multiple strains | 392.46 |

Anticancer Activity

Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- has been investigated for its anticancer properties. Studies have shown that imidazole-containing compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves cell cycle arrest and induction of apoptotic pathways .

Case Study: Anticancer Effects

In a study examining the effects of various imidazole derivatives on MCF-7 cells:

- Compound A exhibited an IC50 value of 28.76 nM.

- Compound B showed significant apoptosis induction through mitochondrial pathways.

Q & A

Q. How can computational methods guide mechanistic studies of its synthesis and reactivity?

- Density Functional Theory (DFT) : Model reaction pathways (e.g., nucleophilic attack of imidazole on chloroethanone) to predict regioselectivity and transition states .

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics and byproduct formation .

Q. What strategies address contradictions in reported biological activity data (e.g., antifungal efficacy)?

- Standardized Assays : Use CLSI/M38-A2 guidelines for antifungal testing against Candida spp. or Aspergillus spp., with MIC (minimum inhibitory concentration) values compared to controls like fluconazole .

- Structural Analogues : Compare activity of derivatives (e.g., nitro- or fluoro-substituted variants) to identify pharmacophore contributions .

- Data Normalization : Account for variations in fungal strain susceptibility and incubation conditions (pH, temperature) .

Q. How can environmental persistence and toxicity be evaluated for this compound?

- Degradation Studies : Use HPLC-MS to track hydrolysis or photolysis products under simulated environmental conditions (pH 7–9, UV light) .

- Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna or algae per OECD guidelines, focusing on EC values for aquatic organisms .

Q. What advanced purification techniques improve enantiomeric purity for chiral derivatives?

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients to separate enantiomers .

- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to enrich desired stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.